Fmoc-Phe(4-Boc2-guanidino)-OH
Overview
Description
Fmoc-Phe(4-Boc2-guanidino)-OH is a derivative of phenylalanine, an amino acid, where the phenyl group is substituted with a guanidino group protected by two tert-butoxycarbonyl (Boc) groups. The compound is further protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus. This compound is primarily used in peptide synthesis due to its unique protective groups that facilitate selective deprotection and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(4-Boc2-guanidino)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Guanidino Group: The phenyl group of Fmoc-protected phenylalanine is then substituted with a guanidino group. This is done by reacting the compound with a guanidino reagent, often in the presence of a catalyst.
Protection of the Guanidino Group: The guanidino group is protected using Boc anhydride, resulting in the formation of the Boc2-guanidino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
- Large-scale protection of the amino group using Fmoc-chloride.
- Efficient introduction and protection of the guanidino group.
- Purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe(4-Boc2-guanidino)-OH undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc groups can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotected Amino Acid: Removal of protective groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with this compound as a residue.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides, especially those requiring selective protection and deprotection steps.
Biology
Protein Engineering: Incorporated into peptides and proteins to study structure-function relationships.
Medicine
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-Phe(4-Boc2-guanidino)-OH is primarily related to its role in peptide synthesis. The protective groups facilitate selective reactions, allowing for the stepwise construction of peptides. The guanidino group can interact with biological targets, potentially influencing the activity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH:
Fmoc-Arg(Boc)2-OH: Contains a guanidino group but differs in the position and structure of the protective groups.
Uniqueness
Fmoc-Phe(4-Boc2-guanidino)-OH is unique due to the presence of both Fmoc and Boc protective groups, allowing for selective deprotection and coupling reactions. The guanidino group adds functionality that can interact with biological targets, making it valuable in specialized peptide synthesis.
Properties
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGZABLYKOZLG-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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